molecular formula C19H9Cl2F3N4O B14926937 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one

2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one

Cat. No.: B14926937
M. Wt: 437.2 g/mol
InChI Key: DIVUKAFYLPXHNF-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with dichlorophenyl and trifluoromethyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting 3,4-dichlorobenzaldehyde with trifluoromethyl ketone in the presence of a base to form the intermediate chalcone. The chalcone is then cyclized using guanidine to form the pyrimidine ring.

    Formation of the phthalazinone core: The pyrimidine intermediate is then reacted with phthalic anhydride in the presence of a dehydrating agent to form the phthalazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone: shares similarities with other heterocyclic compounds containing pyrimidine and phthalazinone cores.

    N-((1E)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine: Another compound with a dichlorophenyl group and similar biological activity.

Uniqueness

  • The presence of both dichlorophenyl and trifluoromethyl groups in 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone enhances its chemical reactivity and biological activity, making it a unique compound with diverse applications in research and industry.

Properties

Molecular Formula

C19H9Cl2F3N4O

Molecular Weight

437.2 g/mol

IUPAC Name

2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1-one

InChI

InChI=1S/C19H9Cl2F3N4O/c20-13-6-5-10(7-14(13)21)15-8-16(19(22,23)24)27-18(26-15)28-17(29)12-4-2-1-3-11(12)9-25-28/h1-9H

InChI Key

DIVUKAFYLPXHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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